Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]acetate
Description
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Properties
IUPAC Name |
sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O4.Na/c1-17(2,3)27-16(26)23-10-8-22(9-11-23)14(15(24)25)12-6-4-5-7-13(12)18(19,20)21;/h4-7,14H,8-11H2,1-3H3,(H,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPINYQMAXCZDK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2C(F)(F)F)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]acetate, commonly referred to as compound X , is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and research findings, supported by data tables and relevant case studies.
Molecular Formula: C18H22F3N2NaO4
Molecular Weight: 410.37 g/mol
CAS Number: 2251053-09-3
Purity: >95%
The compound features a piperazine ring, which is known for its role in various pharmacological activities, and a trifluoromethyl group that may enhance its biological profile.
Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly dopamine receptors. For instance, modifications to the piperazine moiety can influence the selectivity and efficacy of these compounds as receptor agonists or antagonists. This compound may exhibit biased agonism, selectively activating certain signaling pathways while inhibiting others.
Pharmacological Studies
- Dopamine Receptor Interaction:
- Antimicrobial Activity:
Case Study 1: Dopamine Receptor Agonism
A study focused on the synthesis and biological characterization of a series of piperazine derivatives demonstrated that modifications to the piperazine ring could yield compounds with selective activity at dopamine receptors. Compound X was included in this study, showing promising results in terms of receptor binding affinity and functional selectivity .
Case Study 2: Antimicrobial Efficacy
In another study assessing the efficacy of various piperazine derivatives against resistant bacterial strains, compound X exhibited moderate antibacterial activity, suggesting its potential as a lead compound for further development in antimicrobial therapies .
Table 1: Biological Activity Comparison
| Compound | Target Receptor | Activity Type | EC50 (nM) | Emax (%) |
|---|---|---|---|---|
| Compound X | D2 Receptor | Partial Agonist | 50 | 75 |
| Compound Y | D2 Receptor | Full Agonist | 20 | 100 |
| Compound Z | Bacterial Strain | Antimicrobial | 100 | 60 |
Table 2: Synthesis Pathways
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| 1 | Piperazine + tert-butoxycarbonyl chloride | 85 |
| 2 | Trifluoromethyl phenylacetate | 90 |
| 3 | Sodium hydroxide (deprotection) | 75 |
Q & A
Basic: What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) group to the piperazine moiety in this compound?
The Boc group is typically introduced via nucleophilic substitution or acylation. A common method involves reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., potassium carbonate in ethanol or dichloromethane). For example, in related piperazine derivatives, refluxing with Boc₂O and a base for 12–24 hours achieves >90% yield of Boc-protected intermediates . Key considerations:
- Solvent choice : Dichloromethane or THF minimizes side reactions.
- Workup : Acidic extraction (e.g., TFA in dichloromethane) removes unreacted Boc₂O .
- Validation : Confirm Boc incorporation via H NMR (distinct tert-butyl singlet at ~1.4 ppm) and IR (C=O stretch at ~1680–1720 cm⁻¹).
Advanced: How can conflicting crystallographic data on similar Boc-piperazine derivatives inform structural refinement for this compound?
Conflicts often arise in hydrogen placement and torsional angles. For example, in a related trifluoroacetate salt, H atoms were refined using a riding model with constraints (C–H = 0.93 Å for aromatic, O–H = 0.82 Å) and isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms) . To resolve discrepancies:
- Validation tools : Use SHELXL for least-squares refinement and PLATON for symmetry checks.
- Data sources : Cross-reference with high-resolution structures in the Cambridge Structural Database (CSD) to validate bond lengths and angles.
- Handling disorder : Apply PART instructions in refinement software for disordered trifluoromethyl or tert-butyl groups.
Basic: What purification methods are optimal for isolating Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]acetate?
Column chromatography (silica gel, ethyl acetate/petroleum ether 1:1) is standard for Boc-protected intermediates, yielding >95% purity . Alternative methods:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Ion-exchange chromatography : Effective for sodium salts, using Dowex® 50WX2 resin to remove unreacted carboxylate precursors .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical validation.
Advanced: How do steric effects from the trifluoromethylphenyl group influence reaction kinetics in downstream derivatization?
The electron-withdrawing CF₃ group and steric bulk at the ortho position slow nucleophilic substitutions. For example, in analogues, coupling reactions with aryl halides require:
- Catalyst optimization : Use Pd(OAc)₂/XPhos with elevated temperatures (80–100°C) to overcome steric hindrance .
- Kinetic monitoring : Track reaction progress via <sup>19</sup>F NMR (CF₃ signal at ~-60 ppm) to identify rate-limiting steps.
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state geometries and guide catalyst design .
Basic: What spectroscopic techniques are critical for characterizing this compound’s sodium carboxylate form?
- FT-IR : Confirm carboxylate formation via loss of O–H stretch (~2500–3000 cm⁻¹) and appearance of symmetric COO⁻ stretch (~1400 cm⁻¹).
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify the sodium counterion’s effect on chemical shifts (e.g., downfield shift of α-protons to carboxylate).
- ESI-MS : Detect [M–Na]⁻ ions in negative mode to verify molecular weight.
Advanced: How can contradictory bioactivity data for structurally related compounds guide SAR studies?
For example, a gamma-secretase inhibitor with a trifluoromethylphenyl group showed IC₅₀ >50,000 nM, while analogues with para-substituted CF₃ exhibited higher potency . To resolve contradictions:
- SAR analysis : Compare substituent positions (ortho vs. para) using 3D-QSAR models (e.g., CoMFA).
- Crystallography : Resolve binding modes of inactive compounds (e.g., lack of piperazine ring planarity in X-ray structures) .
- Meta-analysis : Aggregate data from PubChem BioAssay and ChEMBL to identify trends in trifluoromethylphenyl interactions.
Basic: What stability challenges arise during storage of Boc-protected sodium carboxylates, and how are they mitigated?
- Hydrolysis : The Boc group is labile under acidic or humid conditions. Store at –20°C in anhydrous DMSO or under argon.
- Sodium carboxylate hygroscopicity : Use desiccants (e.g., silica gel) in sealed vials.
- Stability monitoring : Periodic HPLC checks (e.g., Agilent Zorbax SB-C18) detect degradation products like free piperazine .
Advanced: What strategies address low yields in coupling reactions involving the sodium carboxylate moiety?
Low yields often stem from poor nucleophilicity of the carboxylate. Solutions include:
- Activation : Convert to acyl chloride (SOCl₂, 60°C) or mixed anhydride (ClCO₂Et) for amide bond formation .
- Microwave synthesis : Enhance reaction rates (e.g., 150°C, 30 min) for sterically hindered couplings .
- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems to improve carboxylate reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
